3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
3-((2,5-Dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan-2-ylmethyl Group: This can be achieved through alkylation reactions using furan-2-ylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,5-diones, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicinal chemistry, 3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction pathways that are critical for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
3-((2,5-Dimethylphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Lacks the furan-2-ylmethyl group, which may affect its biological activity.
1-(Furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Lacks the sulfonyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both the 2,5-dimethylphenylsulfonyl and furan-2-ylmethyl groups in 3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-14-9-10-15(2)19(12-14)31(28,29)21-20-23(26-18-8-4-3-7-17(18)25-20)27(22(21)24)13-16-6-5-11-30-16/h3-12H,13,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMATUAGENXKULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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